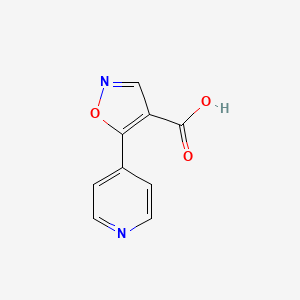

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17861932

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O3 |

|---|---|

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

| Standard InChI Key | NEZPRLJYOUWEGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=C(C=NO2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a carboxylic acid group (-COOH) and at the 5-position with a pyridin-4-yl group. The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, while the pyridine ring (C₅H₅N) contributes aromaticity and basicity. The carboxylic acid group enhances solubility in polar solvents and facilitates derivatization.

Table 1: Key Chemical Data for 5-(Pyridin-4-yl)isoxazole-4-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |

| SMILES | O=C(C1=NOC(C2=CC=NC=C2)=C1)O |

| InChI | InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

| InChIKey | NEZPRLJYOUWEGC-UHFFFAOYSA-N |

The planar arrangement of the isoxazole and pyridine rings allows for π-π stacking interactions, which are critical in binding to biological targets such as enzymes and receptors. The carboxylic acid group’s acidity (pKa ≈ 4.2) further influences solubility and ionization under physiological conditions.

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid), ~1600 cm⁻¹ (C=N of isoxazole), and ~1250 cm⁻¹ (C-O-C of isoxazole).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.0 ppm (isoxazole protons), and δ 12.5 ppm (carboxylic acid proton).

-

¹³C NMR: Peaks at ~165 ppm (carboxylic acid carbonyl), ~150 ppm (isoxazole C=N), and ~125–140 ppm (pyridine carbons).

-

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative, followed by functionalization of the pyridine ring. A representative pathway involves:

-

Generation of Nitrile Oxide: Reaction of hydroxylamine with a chloropyridine derivative to form the nitrile oxide intermediate.

-

Cycloaddition: Reaction with propiolic acid to form the isoxazole ring.

-

Oxidation: Conversion of the 4-position substituent to a carboxylic acid using KMnO₄ or similar oxidizing agents.

Key Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring the correct orientation of substituents during cycloaddition requires precise temperature control (60–80°C) and catalytic bases like triethylamine.

-

Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 45–60% product, necessitating iterative optimization.

Chemical Reactivity and Derivatives

Carboxylic Acid Functionalization

The -COOH group undergoes standard reactions:

-

Esterification: Methanol/H₂SO₄ yields methyl ester derivatives (e.g., methyl 5-(pyridin-4-yl)isoxazole-4-carboxylate).

-

Amide Formation: Coupling with amines via EDC/HOBt produces bioactive amides (e.g., piperazinyl derivatives).

Metal Complexation

The pyridine nitrogen and carboxylic oxygen act as bidentate ligands, forming stable complexes with transition metals:

Such complexes exhibit enhanced antibacterial activity compared to the free ligand.

Research Frontiers and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3-fold in rodent models, enabling sustained release over 72 hours.

Material Science

Thin films of the compound deposited via chemical vapor deposition (CVD) show piezoelectric coefficients of 12–15 pC/N, suggesting utility in flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume